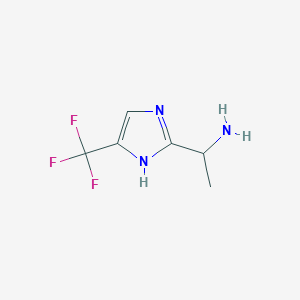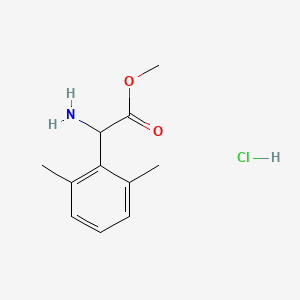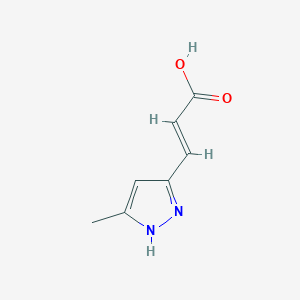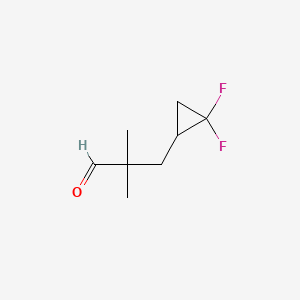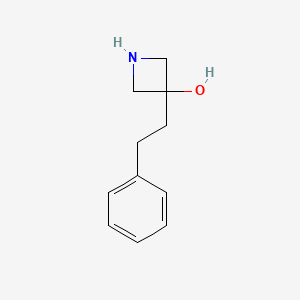
3-Phenethylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenethylazetidin-3-ol: is a chemical compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring.
Reaction Solution Preparation: Mix phenethylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.
Cyclization: Heat the reaction mixture to promote the formation of the aziridine intermediate.
Ring Expansion: Continue heating to induce the ring expansion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenethylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of phenethylazetidinone.
Reduction: Formation of phenethylazetidine.
Substitution: Formation of various substituted azetidines depending on the reagent used.
Applications De Recherche Scientifique
3-Phenethylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-Phenethylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of a phenethyl group.
3-Benzylazetidin-3-ol: Contains a benzyl group instead of a phenethyl group.
3-Phenylazetidin-3-ol: Has a phenyl group instead of a phenethyl group.
Uniqueness
3-Phenethylazetidin-3-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. The phenethyl group provides additional steric and electronic effects, making this compound distinct from its analogs.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(2-phenylethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Clé InChI |
AUDJEBAPOSBXBU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


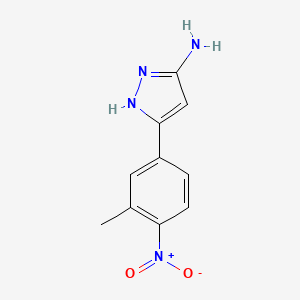
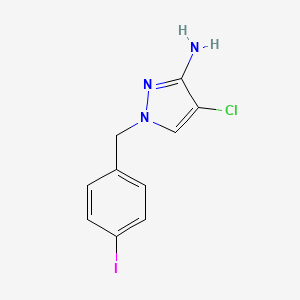
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)

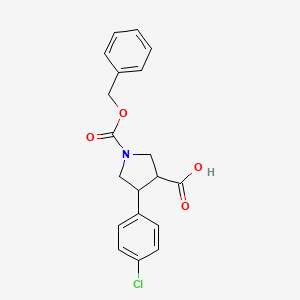
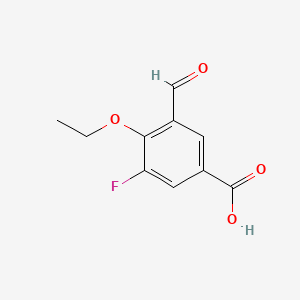
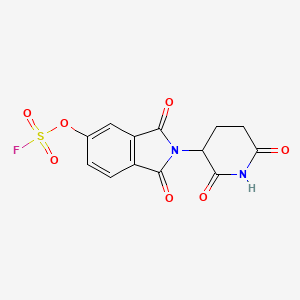
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
